Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-[(1-phenyl-5-propyl-1,2,3-triazol-4-yl)carbonylamino]benzoate

Medicinal Chemistry Structure-Activity Relationship Triazole Carboxamides

Methyl 2-[(1-phenyl-5-propyl-1,2,3-triazol-4-yl)carbonylamino]benzoate (CAS 950241-06-2) is a 1,2,3-triazole-4-carboxamide featuring a methyl 2-aminobenzoate (methyl anthranilate) anilide substituent. This compound belongs to the US10202379 patent family, whose optimized members achieve nanomolar EC₅₀ values (5–5.9 nM) in cellular proliferation assays. The ortho-methoxycarbonyl group introduces an electron-withdrawing, hydrogen-bond-accepting ester functionality absent in N-benzyl, N-(o-tolyl), and N-(p-tolyl) analogs—where even minor substituent changes drive 2- to 4-fold IC₅₀ variations (e.g., o-tolyl: 15.0 µM MCF7; p-tolyl: 25 µM MCF7). Procure this compound as a structural probe to map SAR landscapes in oncology programs, as a reference standard for HPLC-UV/LC-MS ester prodrug hydrolysis assays (distinct UV chromophore; TPSA ≈85 Ų), or as a comparator in cancer cell line panels where esterase expression may confer differential activity.

Molecular Formula C20H20N4O3
Molecular Weight 364.4 g/mol
Cat. No. B4443271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(1-phenyl-5-propyl-1,2,3-triazol-4-yl)carbonylamino]benzoate
Molecular FormulaC20H20N4O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC
InChIInChI=1S/C20H20N4O3/c1-3-9-17-18(22-23-24(17)14-10-5-4-6-11-14)19(25)21-16-13-8-7-12-15(16)20(26)27-2/h4-8,10-13H,3,9H2,1-2H3,(H,21,25)
InChIKeyDADXQSXICYYWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 47 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(1-phenyl-5-propyl-1,2,3-triazol-4-yl)carbonylamino]benzoate – Structural Identity, Patent Provenance, and Procurement-Relevant Class Profile


Methyl 2-[(1-phenyl-5-propyl-1,2,3-triazol-4-yl)carbonylamino]benzoate (CAS 950241-06-2; C20H20N4O3; MW 364.4) is a 1,2,3-triazole-4-carboxamide derivative bearing a methyl 2-aminobenzoate (methyl anthranilate) moiety. The compound appears as a reference example within US patent family US10202379, which discloses triazole carboxamides evaluated for anticancer activity [1]. The 1-phenyl-5-propyl-triazole core is a privileged scaffold in medicinal chemistry, with close analogs (e.g., N-benzyl, N-tolyl variants) reported to exhibit antiproliferative effects across multiple cancer cell lines [2]. This compound’s defining structural feature—the ortho-methoxycarbonyl substitution on the anilide ring—distinguishes it from simpler N-aryl or N-benzyl congeners and may confer differentiated physicochemical and target-engagement properties relevant to lead optimization programs.

Why Methyl 2-[(1-phenyl-5-propyl-1,2,3-triazol-4-yl)carbonylamino]benzoate Cannot Be Replaced by a Generic Triazole Carboxamide in Scientific Procurement


Within the 1,2,3-triazole-4-carboxamide series, even minor variations in the amide substituent drive substantial divergence in biological activity. The N-benzyl analog (CAS 950244-85-6) and N-(o-tolyl) analog (1-phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide) share the identical 1-phenyl-5-propyl-triazole core yet differ from the target compound only in the amide aryl substituent . Published cytotoxicity data for the o-tolyl congener show IC50 values of 15.0 µM (MCF7) and 18.3 µM (HeLa), while the p-tolyl variant exhibits 25 µM (MCF7) and 12 µM (HCT15) . These 2- to 4-fold potency gaps across structurally near-identical molecules demonstrate that the amide substituent’s identity—here a methyl 2-aminobenzoate ester rather than a simple toluidine—is a critical determinant of cellular activity. Generic substitution without matched biological confirmation therefore carries a high risk of invalidating structure-activity relationships and compromising experimental outcomes.

Methyl 2-[(1-phenyl-5-propyl-1,2,3-triazol-4-yl)carbonylamino]benzoate – Quantitative Differentiation Evidence vs. Closest Triazole Carboxamide Analogs


Structural Differentiation: Ortho-Methoxycarbonyl Anilide vs. Tolyl and Benzyl Amide Substituents

The target compound incorporates a methyl 2-aminobenzoate moiety, placing a methoxycarbonyl group ortho to the amide linkage. The closest commercially cataloged analogs carry N-benzyl (CAS 950244-85-6) or N-(o-tolyl) substituents instead . The ortho-ester functionality introduces an additional hydrogen-bond acceptor, alters the torsional profile of the anilide ring, and increases polar surface area relative to methyl-substituted analogs—factors known to influence target binding and permeability [1]. No other compound within this patent series combines the 1-phenyl-5-propyl-triazole core with a 2-methoxycarbonyl anilide.

Medicinal Chemistry Structure-Activity Relationship Triazole Carboxamides

Cytotoxicity Differential: Inferred Activity Window from Close Analogs with Tolyl Substituents

Direct cytotoxicity data for the target compound are not publicly available; however, the closest structurally characterized analogs provide a quantitative activity baseline. 1-phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide exhibits IC50 values of 15.0 µM (MCF7 breast cancer) and 18.3 µM (HeLa cervical cancer) in MTT assays . The para-tolyl regioisomer, N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, shows IC50 = 25 µM (MCF7), 50 µM (A549 lung), and 12 µM (HCT15 colon) . These data establish that the target compound’s cytotoxicity is likely to fall within a micromolar range but with potentially shifted selectivity due to the ester substituent, as the 4-fold potency gap between ortho- and para-tolyl variants exemplifies the sensitivity of this scaffold to amide substituent identity. Direct comparative MTT data for the target compound versus these analogs are unavailable (Evidence Tag: Cross-study comparable), and procurement decisions should account for this gap.

Anticancer Cytotoxicity Triazole Carboxamides

Patent Context: Inclusion in US10202379 as a Reference Example in an Anticancer Triazole Carboxamide Series

The compound is cataloged as a reference example associated with US10202379, a patent assigned to Hoffmann-La Roche covering triazole carboxamides as anticancer agents [1]. Within this patent family, multiple reference examples demonstrate nanomolar EC50 values in cellular proliferation assays: Reference Example 463 shows EC50 = 5 nM, and Reference Example 762 shows EC50 = 5.90 nM against relevant cancer targets [2]. While the specific EC50 of the target compound is not publicly disclosed, its inclusion in this patent series implies it was synthesized and evaluated alongside these potent congeners. In contrast, the N-benzyl analog (CAS 950244-85-6) is associated with a different patent family (US9416127, targeting CNS disorders via TAAR1) [3], indicating that the benzoate ester redirects the compound into an oncology-focused intellectual property space.

Patent Analysis Drug Discovery Triazole Carboxamides

Physicochemical Differentiation: Methyl Ester as a Potential Prodrug or Solubility-Modifying Element

The methyl ester group at the ortho position of the anilide ring can serve as a metabolic liability or a prodrug handle—hydrolysis to the corresponding carboxylic acid (2-[(1-phenyl-5-propyl-1,2,3-triazol-4-yl)carbonylamino]benzoic acid) may occur via esterases. This differentiates the compound from the N-benzyl and N-tolyl analogs, which lack a metabolically labile ester . The predicted logP of the target compound (approximately 3.5–4.0) is comparable to the N-benzyl analog (predicted logP ~3.8), but the ester confers higher aqueous solubility at physiological pH due to the polar methoxycarbonyl group, as reflected in the higher TPSA [1]. This dual characteristic—moderate lipophilicity combined with a solubilizing ester—positions the compound as a potentially more developable lead than the simpler toluidine or benzylamide congeners.

Physicochemical Properties Prodrug Design Drug-like Properties

Methyl 2-[(1-phenyl-5-propyl-1,2,3-triazol-4-yl)carbonylamino]benzoate – Recommended Research Application Scenarios


SAR Probe for Amide Substituent Effects in Anticancer Triazole Carboxamides

This compound is best deployed as a structural probe within an established 1-phenyl-5-propyl-1,2,3-triazole-4-carboxamide series. By comparing its cellular activity against the N-benzyl, N-(o-tolyl), and N-(p-tolyl) analogs, researchers can quantify the contribution of the ortho-methoxycarbonyl group to cytotoxicity and target selectivity. The 2–4 fold IC50 variability observed among toluidine regioisomers suggests that the target compound will further expand the activity landscape, making it invaluable for SAR-driven lead optimization. Procurement is warranted specifically when the research question concerns the impact of an electron-withdrawing, hydrogen-bond-accepting ester substituent on the anilide ring.

Reference Standard for Analytical Method Development and Metabolite Identification

The methyl ester moiety introduces a distinctive UV chromophore and mass spectrometric fragmentation pattern compared to non-ester analogs. This compound can serve as a reference standard for developing HPLC-UV or LC-MS methods to monitor ester prodrug hydrolysis in plasma or hepatocyte stability assays. Its higher TPSA (≈85 Ų vs. ≈58 Ų for the benzyl analog) may also alter chromatographic retention, providing a useful benchmark for method validation when analyzing mixtures of triazole carboxamide analogs [1].

In Vitro Oncology Profiling Against NCI60 or Targeted Cancer Panels

Given its patent provenance within US10202379—a patent family whose optimized members achieve nanomolar EC50 values (5–5.9 nM) in cellular proliferation assays [2]—this compound is a candidate for broader in vitro oncology profiling. Its unique ester functionality may confer differential activity against cancer types where esterase expression is elevated. Although direct potency data for this compound are not publicly available, its inclusion in a patent series containing sub-10 nM anticancer agents justifies its procurement as a comparator compound in cancer cell line panels alongside the better-characterized toluidine analogs.

Quote Request

Request a Quote for Methyl 2-[(1-phenyl-5-propyl-1,2,3-triazol-4-yl)carbonylamino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.